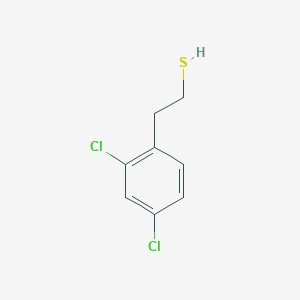
Benzeneethanethiol, 2,4-dichloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzeneethanethiol, 2,4-dichloro- is a halogenated aromatic thiol It is a compound that contains a benzene ring substituted with two chlorine atoms at the 2 and 4 positions and a thiol group (-SH) attached to the ethane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneethanethiol, 2,4-dichloro- typically involves the halogenation of benzene derivatives followed by thiolation. One common method includes the reaction of 2,4-dichlorobenzene with thiourea under acidic conditions to form the desired thiol compound . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of Benzeneethanethiol, 2,4-dichloro- may involve large-scale halogenation processes using chlorinating agents such as chlorine gas or sulfuryl chloride. The thiolation step can be carried out using thiourea or other sulfur-containing reagents under optimized conditions to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
Benzeneethanethiol, 2,4-dichloro- undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to remove the chlorine atoms, yielding simpler thiol derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to replace chlorine atoms.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Simpler thiol derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Benzeneethanethiol, 2,4-dichloro- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of Benzeneethanethiol, 2,4-dichloro- involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. The chlorine atoms enhance the compound’s reactivity and specificity towards certain biological targets. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzenethiol: Similar structure but lacks the ethane chain.
2,4-Dichlorophenol: Contains hydroxyl group instead of thiol.
2,4-Dichlorobenzyl alcohol: Contains hydroxyl group attached to benzyl position.
Uniqueness
Its structure allows for versatile chemical modifications and interactions with biological targets, making it valuable in various research and industrial contexts .
Properties
Molecular Formula |
C8H8Cl2S |
|---|---|
Molecular Weight |
207.12 g/mol |
IUPAC Name |
2-(2,4-dichlorophenyl)ethanethiol |
InChI |
InChI=1S/C8H8Cl2S/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5,11H,3-4H2 |
InChI Key |
BJNJJDXSABUTLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















